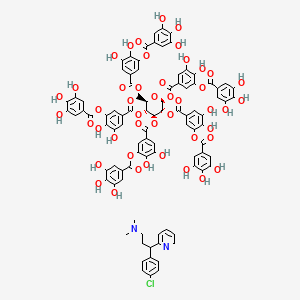

Chlorpheniramine Tannate

Description

Properties

CAS No. |

1405-56-7 |

|---|---|

Molecular Formula |

C92H71ClN2O46 |

Molecular Weight |

1976.0 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C76H52O46.C16H19ClN2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h1-20,52,63-65,76-101H,21H2;3-9,11,15H,10,12H2,1-2H3/t52-,63-,64+,65-,76+;/m1./s1 |

InChI Key |

KOOFUFFGNZKXFG-HBNMXAOGSA-N |

Isomeric SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Sustained-Release Mechanism of Chlorpheniramine Tannate

Abstract

Chlorpheniramine, a first-generation antihistamine, is widely utilized for symptomatic relief of allergic conditions.[1][2] Its conventional formulations, such as chlorpheniramine maleate, are often characterized by rapid absorption and a relatively short duration of action, necessitating frequent dosing.[3][4] To enhance patient compliance and provide prolonged therapeutic effect, sustained-release formulations have been developed. Among these, chlorpheniramine tannate has emerged as a successful approach. This technical guide elucidates the core mechanism of action underpinning the sustained-release properties of this compound, delving into the physicochemical interactions between chlorpheniramine and tannic acid, the influence of the gastrointestinal environment on drug release, and the key formulation principles that govern its extended therapeutic profile.

Introduction: The Clinical Rationale for Sustained-Release Antihistamines

Allergic rhinitis and other histamine-mediated conditions often require continuous suppression of histamine H1 receptors to provide consistent symptom relief.[1] Conventional immediate-release antihistamine formulations can lead to fluctuating plasma concentrations, with peaks that may be associated with adverse effects such as drowsiness, and troughs that can result in breakthrough symptoms.[5][6] Sustained-release dosage forms aim to mitigate these issues by maintaining a relatively constant drug concentration in the therapeutic window for an extended period.[7][8][9] This not only improves patient convenience and adherence to therapy but can also enhance the overall safety and efficacy profile of the drug.[6]

The development of this compound was a direct response to the need for a more stable and longer-acting formulation of chlorpheniramine.[3][4] The tannate salt form imparts extended-release properties to the drug, addressing the rapid absorption seen with salts like maleate.[3][4]

The Core of the Mechanism: The Chlorpheniramine-Tannic Acid Complex

The sustained-release characteristic of this compound is fundamentally due to the formation of a poorly soluble salt complex between the basic chlorpheniramine molecule and the large, polyphenolic tannic acid.[3][4][10]

2.1. Physicochemical Properties of the Reactants

-

Chlorpheniramine: A synthetic alkylamine derivative, chlorpheniramine is a weak base.[1] In its free base form, it is an oily liquid and relatively unstable.[3] For pharmaceutical use, it is commonly prepared as a salt, with the maleate salt being highly water-soluble.[3][11]

-

Tannic Acid: A naturally occurring plant polyphenol, tannic acid is a weak acid with a complex structure consisting of a central glucose molecule esterified with multiple gallic acid units.[12][13] Its numerous phenolic hydroxyl groups give it a strong propensity to bind to proteins and other molecules through hydrogen bonding and hydrophobic interactions.[12][14]

2.2. The Salt Formation Reaction

The formation of this compound involves an acid-base reaction between the basic nitrogen atom in the chlorpheniramine molecule and the acidic hydroxyl groups of tannic acid. This reaction results in a stable salt complex.[3][4]

Caption: Formation of the this compound salt complex.

This complex is significantly less soluble in water compared to chlorpheniramine maleate. This reduced solubility is the primary factor contributing to the sustained release of the drug.

The Mechanism of Sustained Release in the Gastrointestinal Tract

The release of chlorpheniramine from the tannate complex is a gradual process governed by the physicochemical environment of the gastrointestinal (GI) tract. The key factors influencing this release are pH and the presence of ions.

3.1. pH-Dependent Dissociation

The this compound complex exhibits pH-dependent solubility.[15]

-

In the acidic environment of the stomach (pH 1-3): The complex remains largely intact due to its low solubility. A slow, initial release of chlorpheniramine may occur as some of the tannate salt dissolves.

-

In the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5): The solubility of the complex gradually increases. The tannic acid portion of the salt can ionize, leading to a slow dissociation of the complex and the subsequent release of the chlorpheniramine molecule for absorption.

This pH-dependent dissociation ensures a gradual and continuous release of the active drug as the formulation transits through the GI tract.

Caption: Influence of GI tract pH on this compound release.

3.2. Ion Exchange

The presence of various ions in the GI fluids can also contribute to the release of chlorpheniramine from the tannate complex through a process of ion exchange. Anionic species in the GI tract can compete with the tannate for binding to the protonated chlorpheniramine, facilitating its release.

Formulation and Manufacturing Considerations for Sustained Release

The manufacturing process for this compound formulations is designed to ensure the formation of the desired salt complex and to control its release characteristics.

4.1. Synthesis of this compound

The synthesis typically involves reacting chlorpheniramine free base with tannic acid.[3][4] The reaction conditions, such as temperature and the ratio of reactants, are critical to ensure complete salt formation and to obtain a product with consistent properties. Various methods, including hot-melt and solvent-based processes, have been described in patents.[3][16]

4.2. Excipients and Dosage Form Design

While the tannate salt itself provides the primary sustained-release mechanism, other excipients in the formulation can further modulate the drug release profile.

| Excipient Class | Role in Sustained Release | Example |

| Diluents | Provide bulk and can influence tablet disintegration. | Lactose, Microcrystalline Cellulose[11][17] |

| Binders | Ensure tablet integrity and can affect the rate of hydration and erosion. | Povidone |

| Disintegrants | Facilitate the breakup of the tablet to expose the drug particles for dissolution. | Croscarmellose Sodium, Sodium Starch Glycolate[18] |

| Lubricants | Prevent sticking to manufacturing equipment. | Magnesium Stearate[17] |

The final dosage form, whether a tablet or a suspension, is designed to release the drug in a controlled manner over a prolonged period, typically 8 to 12 hours.[6]

Experimental Protocols for Characterizing Sustained Release

The sustained-release properties of this compound formulations are rigorously evaluated using in vitro and in vivo methods.

5.1. In Vitro Dissolution Testing

This is a critical quality control test to assess the rate and extent of drug release from the dosage form.

Protocol: USP Apparatus 2 (Paddle Method) for Sustained-Release this compound Tablets

-

Apparatus: USP Dissolution Apparatus 2 (Paddle).

-

Dissolution Medium: 900 mL of a suitable buffer, often with a pH gradient to simulate the transit through the GI tract (e.g., starting with acidic media and transitioning to a more neutral pH).[18][19] A common approach is to use 0.1N HCl for the first 2 hours, followed by a switch to a phosphate buffer of pH 6.8.[20]

-

Temperature: 37 ± 0.5 °C.

-

Paddle Speed: 50-100 rpm.[20]

-

Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Analyze the samples for chlorpheniramine concentration using a validated analytical method, such as UV-Vis spectrophotometry at approximately 262 nm or High-Performance Liquid Chromatography (HPLC).[19][20]

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Caption: Workflow for in vitro dissolution testing.

5.2. In Vivo Pharmacokinetic Studies

These studies are conducted in human subjects to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug from the sustained-release formulation.

Protocol: Single-Dose, Crossover Pharmacokinetic Study

-

Study Design: A randomized, single-dose, two-way crossover study comparing the sustained-release this compound formulation to an immediate-release reference product (e.g., chlorpheniramine maleate).

-

Subjects: Healthy adult volunteers.

-

Procedure: a. After an overnight fast, subjects receive a single oral dose of either the test or reference product. b. Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose). c. After a washout period of at least 7-10 half-lives of the drug, subjects receive the alternate product. d. Plasma is separated from the blood samples and analyzed for chlorpheniramine concentration using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

-

Expected Pharmacokinetic Profile of Sustained-Release this compound

| Parameter | Immediate-Release (Maleate) | Sustained-Release (Tannate) |

| Cmax | Higher | Lower |

| Tmax | Shorter (e.g., 2-3 hours)[21] | Longer |

| AUC | Similar (for equivalent doses) | Similar (for equivalent doses) |

| t1/2 | Unchanged (elimination half-life is an intrinsic property of the drug)[22][23][24] | Unchanged |

The sustained-release formulation is expected to show a lower Cmax and a longer Tmax compared to the immediate-release formulation, indicating a slower rate of absorption and a prolonged duration of action.

Conclusion

The sustained-release mechanism of this compound is a well-established example of using salt formation to modify the physicochemical properties of a drug and achieve a desirable pharmacokinetic profile. The formation of a poorly soluble complex with tannic acid, coupled with the pH-dependent nature of its dissociation in the gastrointestinal tract, allows for a gradual and prolonged release of chlorpheniramine. This approach effectively transforms a short-acting antihistamine into a convenient and effective long-acting therapy for the management of allergic conditions. The principles outlined in this guide provide a comprehensive understanding of this drug delivery system for researchers and drug development professionals.

References

-

Akshat Rasayan. (2025, July 29). Is Tannic Acid Safe for Pharmaceutical Use? Full Guide to Its Applications in Medicine. Retrieved from [Link]

- Chopdekar, V. M., & Jame Fine Chemicals, Inc. (2002). Process for preparing antihistamine tannates. U.S.

- El-Sayed, N., & El-Sawy, H. (2021). Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. Molecules, 26(5), 1486.

- Huang, S. M., Athanikar, N., Sridhar, K., & Chiou, W. L. (1982). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. European Journal of Clinical Pharmacology, 22(4), 359–365.

- Kiel Laboratories, Inc. (2005). Process for preparing tannate liquid and semi-solid dosage forms. U.S.

-

Medicine.com. (2020, February 17). Chlorpheniramine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. Retrieved from [Link]

-

NIH. (n.d.). Lipid Cubic Systems for Sustained and Controlled Delivery of Antihistamine Drugs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Tannic Acid: Applications in Pharmaceuticals and Beyond. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 15). What is Tannic Acid used for? Retrieved from [Link]

-

PubMed. (2019, May 1). Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions. Retrieved from [Link]

- Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701–707.

- Syukri, Y., et al. (2018). Formulation of chlorpheniramine maleate tablets using co-processed excipient as a filler and binder. Research in Pharmaceutical Sciences, 13(2), 146-154.

-

Taylor & Francis Online. (n.d.). Chlorphenamine – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Tannate. Retrieved from [Link]

- Zosel, A., & Kiel Laboratories, Inc. (2005). Method for preparing dexchlor tannate. U.S.

Sources

- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature | Bentham Science [benthamscience.com]

- 3. US6939856B2 - Method for preparing dexchlor tannate - Google Patents [patents.google.com]

- 4. CA2412463A1 - Dextrothis compound - Google Patents [patents.google.com]

- 5. Equate 44-194 [dailymed.nlm.nih.gov]

- 6. Physiologic/clinical comparisons of a sustained-release decongestant combination, its components and placebo in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Cubic Systems for Sustained and Controlled Delivery of Antihistamine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tannate - Wikipedia [en.wikipedia.org]

- 11. au.edu.sy [au.edu.sy]

- 12. akshatrasayan.in [akshatrasayan.in]

- 13. mdpi.com [mdpi.com]

- 14. What is Tannic Acid used for? [synapse.patsnap.com]

- 15. Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2002005746A2 - The process of manufacturing pharmaceutical grade tannates - Google Patents [patents.google.com]

- 17. Mechanisms of chlorpheniramine maleate release from hydrophilic swellable polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jchr.org [jchr.org]

- 19. scispace.com [scispace.com]

- 20. rjpn.org [rjpn.org]

- 21. medicine.com [medicine.com]

- 22. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults | Semantic Scholar [semanticscholar.org]

- 24. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and characterization of chlorpheniramine tannate complex

An In-depth Technical Guide to the Synthesis and Characterization of the Chlorpheniramine Tannate Complex

Introduction

Chlorpheniramine (CPM), a first-generation antihistamine, is widely used to alleviate symptoms associated with allergic reactions, hay fever, and the common cold.[1][2] It functions by acting as a potent inverse agonist of the histamine H1 receptor.[1] While effective, its bitter taste and relatively short duration of action can present formulation challenges, particularly for pediatric and geriatric populations. Tannic acid (TA), a naturally occurring polyphenol, offers a compelling solution to these challenges.[3][4] Comprised of a central glucose core with multiple gallic acid units, TA's numerous phenolic hydroxyl groups enable it to form stable complexes with various drug molecules through non-covalent interactions like hydrogen bonding and electrostatic forces.[3][5]

The complexation of chlorpheniramine with tannic acid to form this compound is a strategic approach to modulate the drug's physicochemical properties. This interaction can effectively mask the bitter taste of CPM and create a sustained-release profile, thereby improving patient compliance and therapeutic efficacy.[6][7][8] This guide provides a comprehensive overview of the synthesis of the this compound complex and the array of analytical techniques employed for its thorough characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of the this compound Complex

The formation of the this compound complex is primarily achieved through a straightforward and scalable solvent evaporation method.[6][7][8] This process relies on the interaction between the basic nitrogen atoms in chlorpheniramine and the acidic hydroxyl groups of tannic acid.

Causality of Component Interaction

The underlying principle of the complexation is an acid-base interaction. Chlorpheniramine, a tertiary amine, acts as a proton acceptor (base), while the numerous phenolic hydroxyl groups on the gallic acid moieties of tannic acid act as proton donors (acid). This results in the formation of multiple hydrogen bonds and electrostatic interactions, leading to a stable, insoluble complex.

Caption: Formation of the this compound Complex.

Experimental Protocol: Solvent Evaporation Method

This protocol describes the synthesis of this compound in various molar ratios to evaluate the impact on complex characteristics.

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve chlorpheniramine maleate in a suitable solvent, such as methanol or a buffered aqueous solution (e.g., phosphate buffer pH 6.8).[8]

-

Separately, prepare a solution of tannic acid in the same solvent. The choice of solvent is critical; it must be able to dissolve both reactants to ensure homogenous interaction.

-

-

Complexation:

-

The tannic acid solution is slowly added to the chlorpheniramine maleate solution under constant stirring. The addition is performed dropwise to facilitate uniform complex formation and prevent localized precipitation.

-

Complexes are typically prepared in various molar ratios of tannic acid to chlorpheniramine (e.g., 1:1, 1:2) to investigate the effect of stoichiometry on properties like drug loading and release kinetics.[6]

-

-

Solvent Evaporation:

-

The resulting mixture is stirred for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 40-45°C) to ensure the completion of the reaction.[9]

-

The solvent is then evaporated under reduced pressure using a rotary evaporator. This step is crucial for isolating the solid complex.

-

-

Washing and Drying:

-

The obtained solid mass is washed with a non-solvent like hexane followed by deionized water to remove any unreacted starting materials.[9]

-

The resulting precipitate, the this compound complex, is then dried in a vacuum oven at a controlled temperature until a constant weight is achieved.

-

Physicochemical Characterization of the Complex

A multi-technique approach is essential to confirm the formation of the complex and to characterize its solid-state properties. The following methods provide a self-validating system, where the results from each technique corroborate the others.

Caption: Experimental Workflow for Synthesis and Characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for confirming the chemical interaction between chlorpheniramine and tannic acid. By comparing the spectra of the individual components with that of the complex, one can identify changes in vibrational frequencies that signify bond formation.

-

Protocol:

-

Prepare samples of chlorpheniramine maleate, tannic acid, a physical mixture of the two, and the synthesized complex.

-

Acquire the spectra for each sample over a range of 4000-400 cm⁻¹ using a KBr pellet method or an ATR-FTIR accessory.

-

-

Expected Results: The FTIR spectrum of the complex is expected to show significant differences from the spectra of the individual components and their physical mixture.[6][7] Key changes include the broadening and shifting of the -OH stretching bands of tannic acid and changes in the amine salt region of chlorpheniramine, indicating hydrogen bonding and acid-base interaction. The absence of characteristic peaks of the starting materials in the complex spectrum confirms the formation of a new entity.[8]

| Compound | Key Vibrational Bands (cm⁻¹) | Interpretation |

| Tannic Acid | ~3400 (broad) | O-H stretching of phenolic groups |

| ~1700 | C=O stretching of galloyl groups | |

| Chlorpheniramine Maleate | ~2900 | C-H stretching |

| ~1600 | C=C aromatic stretching | |

| Complex | Broadened O-H band, shifted C=O and amine bands | Indicates interaction between phenolic -OH and amine groups |

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate the thermal properties and the physical state of the complex. It measures the difference in heat flow into a sample and a reference as a function of temperature.

-

Protocol:

-

Accurately weigh 3-5 mg of the sample (chlorpheniramine maleate, tannic acid, or the complex) into an aluminum pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a temperature range that encompasses the melting points of the starting materials (e.g., 30-300°C).

-

-

Expected Results: Chlorpheniramine maleate typically exhibits a sharp endothermic peak corresponding to its melting point.[10] In the DSC thermogram of the complex, this characteristic melting peak of chlorpheniramine should be absent or significantly broadened and shifted to a different temperature.[8][11] This indicates that the drug is no longer present in its crystalline form but is molecularly dispersed within the tannic acid matrix, forming an amorphous complex.[8]

| Sample | Thermal Event | Approximate Temperature (°C) | Interpretation |

| Chlorpheniramine Maleate | Sharp Endotherm | ~130-135 | Crystalline Melting |

| Tannic Acid | Broad Endotherm | >200 | Decomposition |

| Complex | Absence of CPM melting peak | N/A | Amorphous nature, successful complexation |

Powder X-Ray Diffraction (PXRD)

PXRD is a definitive technique for determining the crystalline or amorphous nature of a solid. It provides complementary evidence to the DSC findings.

-

Protocol:

-

Pack the powder sample (chlorpheniramine maleate, tannic acid, or the complex) into a sample holder.

-

Scan the sample over a 2θ range (e.g., 5-50°) using a diffractometer with Cu Kα radiation.

-

-

Expected Results: The PXRD pattern of crystalline chlorpheniramine maleate will show a series of sharp, intense diffraction peaks at specific 2θ angles.[7] In contrast, the PXRD pattern of the synthesized complex is expected to display a halo pattern with the absence of these sharp peaks.[8][11] This lack of distinct peaks confirms the amorphous nature of the complex, which is a direct consequence of the drug molecules being entrapped within the tannic acid structure, preventing crystallization.[8]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle characteristics of the raw materials and the final complex.

-

Protocol:

-

Mount the powder samples onto an aluminum stub using double-sided carbon tape.

-

Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.

-

Image the samples under an electron microscope at various magnifications.

-

-

Expected Results: SEM images will reveal distinct morphological differences between the starting materials and the complex.[8] Crystalline chlorpheniramine maleate may appear as well-defined crystals, while the complex is likely to show up as irregularly shaped particles with a different surface texture.[7] This change in morphology provides further physical evidence of the formation of a new solid-state entity.[8]

Performance Evaluation

Solubility and Dissolution Studies

A primary motivation for forming the tannate complex is to modify the drug's release profile. Therefore, solubility and in vitro dissolution studies are critical for performance evaluation.

-

Protocol for Dissolution:

-

Perform dissolution testing using a USP Type II (paddle) apparatus.

-

Use a dissolution medium that simulates physiological conditions, such as phosphate buffer at pH 6.8.[6][7]

-

Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).[8]

-

Withdraw aliquots of the dissolution medium at predetermined time intervals and replace them with fresh medium.

-

Analyze the samples for chlorpheniramine content using a validated analytical method like UV-Vis spectrophotometry or HPLC.[12][13]

-

-

Expected Results: The complexation with tannic acid significantly lowers the aqueous solubility of chlorpheniramine.[6][7] Consequently, the dissolution studies are expected to demonstrate a sustained release of the drug from the complex over an extended period (e.g., up to 24 hours), in contrast to the rapid dissolution of the pure drug.[6][8] This sustained-release behavior is a key functional attribute of the complex.

Conclusion

The synthesis of the this compound complex via a solvent evaporation method is a robust and effective strategy for modifying the drug's physicochemical properties. The formation of this complex is driven by strong intermolecular interactions between the amine group of chlorpheniramine and the phenolic hydroxyl groups of tannic acid. A comprehensive characterization using a suite of orthogonal analytical techniques—including FTIR, DSC, PXRD, and SEM—provides unequivocal evidence of successful complexation and the amorphous nature of the resulting product. Functionally, the complex demonstrates significantly reduced solubility and a desirable sustained-release profile, which, along with effective taste masking, makes it a highly valuable formulation approach in drug development.

References

-

Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions. (2019). PubMed. Available at: [Link]

-

Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions. Africa Research Connect. Available at: [Link]

-

Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. (2012). PubMed. Available at: [Link]

-

(PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. Available at: [Link]

-

Pectin-Tannic Acid Nano-Complexes Promote the Delivery and Bioactivity of Drugs in Pancreatic Cancer Cells. MDPI. Available at: [Link]

-

Tannic acid-based platforms for biomedical applications. Materials Chemistry Horizons. Available at: [Link]

-

Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. MDPI. Available at: [Link]

-

Tannate complexes of antihistaminic drug: sustained release and taste masking approaches. (2012). International Journal of Pharmaceutics. Available at: [Link]

- The process of manufacturing pharmaceutical grade tannates. Google Patents.

-

Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review. ijrpr. Available at: [Link]

-

Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. Pak. J. Pharm. Sci.. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

-

(+-)-Chlorpheniramine. PubChem. Available at: [Link]

-

Chlorphenamine. Wikipedia. Available at: [Link]

-

Quantitative analysis of chlorpheniramine maleate and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance ratio methods. PubMed. Available at: [Link]

-

Characterization of hydrochloride and tannate salts of diphenhydramine. (2008). PubMed. Available at: [Link]

-

Synthesis of chlorpheniramine. PrepChem.com. Available at: [Link]

- Process for preparing tannate liquid and semi-solid dosage forms. Google Patents.

-

Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. MDPI. Available at: [Link]

-

Determination of chlorpheniramine maleate in its pharmaceutical preparations using homemade turbidity flow injection analyzer. Iraqi Academic Scientific Journals. Available at: [Link]

-

Influence of thermal processing on the properties of chlorpheniramine maleate tablets containing an acrylic polymer. PubMed. Available at: [Link]

-

[Quantitative analysis of chlorpheniramine maleate in cough and cold drugs by ion-pair high-performance liquid chromatography for the simultaneous determination of chlorpheniramine and maleate]. PubMed. Available at: [Link]

-

Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine. PubChem. Available at: [Link]

-

Spectrophotometric Determination of Chlorpheniramine Maleate in its Pharmaceutical Dosage form using Quality by Design Approach. (2019). Research J. Pharm. and Tech. Available at: [Link]

-

Rapid identification and quantification of chlorpheniramine maleate or pheniramine maleate in pharmaceutical preparations by thin-layer chromatography-densitometry. PubMed. Available at: [Link]

-

Chlorpheniramine. MedlinePlus. Available at: [Link]

-

stability of chlorpheniramine maleate in cough syrups. ACTA Pharmaceutica Sciencia. Available at: [Link]

Sources

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]

- 3. pubs.universci.com [pubs.universci.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tannate complexes of antihistaminic drug: sustained release and taste masking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2002005746A2 - The process of manufacturing pharmaceutical grade tannates - Google Patents [patents.google.com]

- 10. Influence of thermal processing on the properties of chlorpheniramine maleate tablets containing an acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of hydrochloride and tannate salts of diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. applications.emro.who.int [applications.emro.who.int]

pharmacokinetic profile of chlorpheniramine tannate in pediatric populations

An In-depth Technical Guide to the Pharmacokinetic Profile of Chlorpheniramine Tannate in Pediatric Populations

Introduction: Rationale and Formulation

Chlorpheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic relief of allergic conditions for decades.[1][2] Its primary mechanism involves acting as an inverse agonist at the H1 histamine receptor, mitigating the physiological effects of histamine such as sneezing, rhinorrhea, and pruritus.[2] In pediatric populations, where upper respiratory infections and allergic rhinitis are prevalent, chlorpheniramine remains a widely used therapeutic agent.[3][4]

The development of the this compound formulation is a deliberate pharmaceutical strategy aimed at modifying the drug's release profile. Tannate salts are known to facilitate a slow-release mechanism.[5] This approach offers the potential for prolonged symptom relief and improved dosing convenience compared to immediate-release formulations, a significant advantage in pediatric care.[5] This guide provides a comprehensive analysis of the pharmacokinetic profile of chlorpheniramine in children, with a specific focus on the influence of the tannate salt formulation.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The journey of this compound through a pediatric patient's body is governed by the interplay of its formulation and the physiological characteristics of the developing child.

Absorption

Orally administered chlorpheniramine is readily absorbed from the gastrointestinal tract.[6] However, it undergoes substantial first-pass hepatic metabolism, resulting in a moderate oral bioavailability estimated to be between 25% and 50% in adults.[1][7][8]

The tannate salt formulation is designed to modulate this initial phase. The use of tannate salts facilitates a slow-release mechanism, which suggests a delayed onset of action compared to immediate-release forms but a longer duration of therapeutic effect.[5] This sustained release is achieved through the slow dissociation of the chlorpheniramine-tannic acid complex in the gastrointestinal tract, gradually liberating the active drug for absorption.

In children aged 2 to 17 years, the time to reach maximum plasma concentration (Tmax) for chlorpheniramine tends to occur earlier in the youngest age group (2 to 5 years).[9][10] Peak plasma concentrations are typically reached within 2 to 6 hours for standard formulations.[4][6]

Distribution

Once absorbed, chlorpheniramine is widely distributed throughout the body, including the central nervous system, which contributes to its sedative effects.[6] It exhibits a large apparent volume of distribution (Vd) in children, suggesting significant tissue binding.[3] Studies in pediatric populations have reported a mean Vd of approximately 7.0 L/kg in children aged 6 to 16 years.[3][11] Another study in children aged 6-14 years found a Vd at steady state ranging from 1.20 to 5.46 L/kg.[12] Plasma protein binding is approximately 70%.[6]

Metabolism

Chlorpheniramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2D6.[6][13] The main metabolic pathway is demethylation, leading to the formation of active and inactive metabolites such as monodesmethylchlorpheniramine and didesmethylchlorpheniramine.[6][14] These metabolites, along with the parent drug, are the primary compounds excreted.

In pediatric patients, pharmacokinetic parameters can vary due to differences in hepatic enzyme expression and renal clearance capacity compared to adults.[2]

Excretion

The elimination of chlorpheniramine and its metabolites occurs mainly through the kidneys via urine.[6][14] In a study of children aged 6-16 years, over a 48-hour period, urinary recovery consisted of 11.3% unchanged chlorpheniramine, 23.3% demethylchlorpheniramine, and 9.6% didemethylchlorpheniramine.[11][15]

The excretion rate is significantly influenced by urinary pH and flow rate. The excretion of chlorpheniramine and its demethylated metabolites decreases as urine pH increases (becomes more alkaline) and as the urine flow rate decreases.[11][15] This is a critical consideration in pharmacokinetic studies and for patients with conditions affecting urinary function.

Key Pharmacokinetic Parameters in Pediatric Populations

Several studies have characterized the pharmacokinetics of chlorpheniramine in children, providing valuable data for understanding its disposition. While most studies utilize the maleate salt, the data for the active chlorpheniramine moiety are directly relevant.

| Parameter | Age Group (years) | Value (Mean ± SD or Range) | Source |

| Half-Life (t½) | 6 - 16 | 13.1 ± 6.3 hours | [3] |

| 6 - 14 | 9.6 hours (mean) | [12] | |

| 2 - 17 | ~15 hours (no age-related difference) | [9][10] | |

| Volume of Distribution (Vd) | 6 - 16 | 7.0 ± 2.8 L/kg | [3][11] |

| 6 - 14 | 1.20 - 5.46 L/kg | [12] | |

| Clearance (CL) | 6 - 16 | 7.2 ± 3.2 mL/min/kg | [3] |

| 6 - 14 | 234 - 470 mL/hr/kg | [12] | |

| Max Concentration (Cmax) | 2 - 17 | Similar across age groups (2-5, 6-11, 12-17) | [9][10] |

| Area Under Curve (AUC) | 2 - 17 | ~15% to 30% higher in the oldest age group | [9][10] |

Notably, the elimination half-life of chlorpheniramine in children appears to be shorter than that reported in adults (approximately 20 hours), likely due to a higher serum clearance rate in pediatric patients.[12][14] While clearance and volume of distribution increase with age, these differences become non-significant after allometric scaling, suggesting that dose adjustments should be based on weight.[9][10]

Bioanalytical Methodologies for Quantification

Accurate determination of chlorpheniramine concentrations in plasma is essential for pharmacokinetic studies. The gold standard for this analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[9][10]

Experimental Protocol: HPLC-MS/MS Quantification

This protocol provides a validated, robust framework for quantifying chlorpheniramine in pediatric plasma samples.

-

Sample Collection:

-

Collect 3.0 mL of blood via an indwelling catheter or venipuncture into tubes containing EDTA as an anticoagulant.[10][16]

-

Draw samples at baseline (pre-dose) and at specified time points post-administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[16][17]

-

Centrifuge the blood samples to separate plasma, which is then stored at -20°C or below until analysis.

-

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To a 1.0 mL plasma sample, add an internal standard (e.g., brompheniramine) to account for extraction variability.[18][19]

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium hydroxide).

-

Add an extraction solvent mixture (e.g., diethyl ether-dichloromethane, 80:20, v/v).[18][19]

-

Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte into the organic layer.

-

Centrifuge to achieve phase separation.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase column (e.g., Gemini Phenomenex C8).[18][19]

-

Mobile Phase: A gradient of methanol with an ammonium hydroxide buffer is effective for separation.[18][19]

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[18]

-

Detection: Monitor specific mass-to-charge (m/z) transitions for chlorpheniramine and the internal standard to ensure specificity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations (e.g., 0.05-10 ng/mL).[18][19]

-

Calculate the concentration of chlorpheniramine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Use noncompartmental methods to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the concentration-time profiles.[9][16]

-

Clinical Implications and Dosing

The pharmacokinetic profile of this compound directly informs its clinical use in children. The sustained-release property aims to maintain therapeutic concentrations over a longer period, potentially reducing dosing frequency to twice daily.[20]

Dosing in pediatric populations must be carefully considered and is typically based on age and weight.[4][21]

| Age Group | Example Dosing Regimen (this compound Formulations) |

| 2 to 5 years | 2.5 to 5 mL of an oral suspension orally every 12 hours.[20] |

| 6 to 11 years | 5 to 10 mL of an oral suspension orally every 12 hours.[20] |

| 12 years and older | 10 to 20 mL of an oral suspension orally every 12 hours.[20] |

Note: This table is for illustrative purposes only. Dosing should always be determined by a healthcare professional based on the specific product and individual patient characteristics.[4][5]

The most common adverse event associated with chlorpheniramine is sedation, which appears to be more prevalent in the 2- to 5-year-old group.[9][10] Other potential side effects include dizziness, dry mouth, and restlessness, particularly in children.[22][23]

Conclusion and Future Directions

The pharmacokinetic profile of chlorpheniramine in pediatric populations is well-characterized, demonstrating a shorter half-life and higher clearance compared to adults. The tannate formulation leverages these principles by providing a slow-release mechanism, aiming for sustained therapeutic effect and improved compliance. While the core ADME parameters of the active chlorpheniramine moiety are understood, further research is warranted. Specifically, direct comparative bioavailability studies between this compound and immediate-release chlorpheniramine maleate in different pediatric age groups would be invaluable. Such studies would definitively quantify the extended-release characteristics of the tannate salt and further refine evidence-based dosing guidelines for this important pediatric medication.

References

-

Simons, F. E., Luciuk, G. H., & Simons, K. J. (1982). Pharmacokinetics and efficacy of chlorpheniramine in children. Journal of Allergy and Clinical Immunology, 69(4), 376-381. [Link]

-

Pathirana, S., Jayawardena, S., Meeves, G., & Thompson, G. (2018). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. The Journal of Clinical Pharmacology, 58(4), 489-497. [Link]

-

Clinical Profile: Phenclor Tannate Pediatric Suspension. (n.d.). NDC Code 60432-0345. [Link]

-

Pathirana, S., Jayawardena, S., Meeves, G., & Thompson, G. (2018). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. Clinical Pharmacology in Drug Development, 7(3), 301-309. [Link]

-

Study Evaluating Chlorpheniramine Maleate Liquid in Children and Adolescents. (2009). ClinicalTrials.gov. [Link]

-

Thompson, J. A., Bloedow, D. C., & Leffert, F. H. (1981). Pharmacokinetics of intravenous chlorpheniramine in children. Journal of Pharmaceutical Sciences, 70(11), 1284-1286. [Link]

-

Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701-707. [Link]

-

Phenclor Tannate Pediatric Suspension: A Clinical Overview. (n.d.). GlobalRx. [Link]

-

Chlorpheniramine / Pseudoephedrine Dosage Guide. (n.d.). Drugs.com. [Link]

-

Bioanalytical Method List. (n.d.). Pyxant Labs. [Link]

-

Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (2003). FDA.gov. [Link]

-

Simons, K. J., Simons, F. E., Luciuk, G. H., & Frith, E. M. (1984). Urinary excretion of chlorpheniramine and its metabolites in children. Journal of Pharmaceutical Sciences, 73(5), 595-599. [Link]

-

de Oliveira, C. H., Barrientos-Astigarraga, R. E., & Sucupira, M. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Biomedical Chromatography, 24(7), 774-781. [Link]

-

Awni, W. M., & Rao, K. V. (1986). Subnanogram Quantitation of Chlorpheniramine in Plasma by a New Radioimmunoassay and Comparison With a Liquid Chromatographic Method. Journal of Pharmaceutical Sciences, 75(6), 598-601. [Link]

-

Kim, H. J., Lee, J. W., & Lee, H. S. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. Journal of Chromatography B, 776(2), 169-176. [Link]

-

de Oliveira, C. H., Barrientos-Astigarraga, R. E., & Sucupira, M. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: Application to a dexchlorpheniramine comparative bioavailability study. ResearchGate. [Link]

-

R-Tannate Pediatric Suspension: Clinical Overview and Applications. (n.d.). GlobalRx. [Link]

-

Alas-Pineda, C., Pavón-Varela, D. J., Gaitán-Zambrano, K., & Ferrer, G. (2024). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology, 16, 1737690. [Link]

-

Chlorphenamine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Indonesia. [Link]

-

Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years. (2017). Scite.ai. [Link]

-

Chlorpheniramine Pharmacology. (n.d.). Medscape Reference. [Link]

-

Allan Tannate Pediatric Uses, Side Effects & Warnings. (2025). Drugs.com. [Link]

-

Study Evaluating Chlorpheniramine Maleate Liquid in Children and Adolescents. (2020). Veeva Connect. [Link]

-

Chlorpheniramine Dose Table. (n.d.). St. Louis Children's Hospital. [Link]

-

Chlorpheniramine Dosage Guide. (2025). Drugs.com. [Link]

-

Peets, E. A., Jackson, M., & Symchowicz, S. (1972). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. Journal of Pharmacology and Experimental Therapeutics, 180(2), 464-474. [Link]

-

Routes of excretion of the principal second generation antihistamines and their use in kidney failure (RI). (2023). ResearchGate. [Link]

-

R-Tannate Pediatric Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com. [Link]

-

Alas-Pineda, C., Pavón-Varela, D. J., Gaitán-Zambrano, K., & Ferrer, G. (2024). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. PubMed. [Link]

-

Alas-Pineda, C., Pavón-Varela, D. J., Gaitán-Zambrano, K., & Ferrer, G. (2024). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. PubMed Central. [Link]

-

(PDF) Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. (2024). ResearchGate. [Link]

-

Peets, E. A., Jackson, M., & Symchowicz, S. (1972). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. Semantic Scholar. [Link]

Sources

- 1. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]

- 2. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and efficacy of chlorpheniramine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Articles [globalrx.com]

- 6. mims.com [mims.com]

- 7. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Urinary excretion of chlorpheniramine and its metabolites in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of intravenous chlorpheniramine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary excretion of chlorpheniramine and its metabolites in children. | Sigma-Aldrich [sigmaaldrich.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Study Evaluating Chlorpheniramine Maleate Liquid in Children and Adolescents [ctv.veeva.com]

- 18. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. drugs.com [drugs.com]

- 21. stlouischildrens.org [stlouischildrens.org]

- 22. Allan Tannate Pediatric Uses, Side Effects & Warnings [drugs.com]

- 23. drugs.com [drugs.com]

An In-Depth Technical Guide to the Solubility and Dissolution Properties of Chlorpheniramine Tannate

This guide provides a comprehensive technical exploration of the solubility and dissolution properties of chlorpheniramine tannate. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical principles governing the behavior of this drug-tannin complex, offering both theoretical insights and practical methodologies for its characterization.

Introduction: The Rationale Behind this compound

Chlorpheniramine, a first-generation antihistamine, is widely used for the relief of allergic symptoms. Typically formulated as a maleate salt, it is known for its bitter taste and relatively rapid absorption, which can necessitate frequent dosing. The formation of a this compound complex is a strategic pharmaceutical approach to address these limitations.

Tannic acid, a large polyphenol, interacts with the chlorpheniramine molecule to form a stable, less soluble complex. This complexation serves two primary purposes:

-

Taste Masking: By reducing the amount of free chlorpheniramine in saliva, the bitter taste is significantly masked, improving patient compliance, particularly in pediatric and geriatric populations.[1][2]

-

Sustained Release: The lower aqueous solubility of the tannate complex slows down the dissolution of chlorpheniramine in the gastrointestinal tract, thereby enabling the formulation of extended-release dosage forms.[1][2]

This guide will dissect the critical attributes of this complex, focusing on the interplay between its solubility and dissolution, which are paramount to achieving the desired therapeutic profile.

Section 1: The Physicochemical Landscape of this compound

The foundation of understanding this compound's behavior lies in its chemical nature. It is not a simple salt but a complex formed through multiple non-covalent interactions between the chlorpheniramine cation and the anionic phenolate and carboxylate groups of tannic acid.

The Nature of the Drug-Tannin Interaction

The interaction between chlorpheniramine and tannic acid is multifaceted, involving:

-

Ionic Bonding: The primary interaction is the electrostatic attraction between the protonated tertiary amine of chlorpheniramine and the deprotonated phenolic hydroxyl groups of tannic acid.

-

Hydrogen Bonding: The numerous hydroxyl groups on tannic acid can form hydrogen bonds with the nitrogen and chlorine atoms of chlorpheniramine.

-

Hydrophobic Interactions: The aromatic rings present in both molecules contribute to hydrophobic interactions, further stabilizing the complex.

The strength and stoichiometry of these interactions are influenced by the pH of the surrounding medium, which dictates the ionization state of both molecules.

Caption: Interactions forming the this compound complex.

The Consequence of Complexation: Reduced Aqueous Solubility

The formation of the this compound complex drastically reduces the aqueous solubility of chlorpheniramine. While chlorpheniramine maleate is freely soluble in water, the tannate complex exhibits significantly lower solubility. This is because the polar functional groups of both chlorpheniramine and tannic acid are involved in the complexation, making them less available to interact with water molecules.

One study highlighted that the complex formation significantly lowered the drug's solubility, which is a key factor in its sustained-release profile in phosphate buffer at pH 6.8.[1][2]

Table 1: Comparative Solubility of Chlorpheniramine Salts

| Compound | Aqueous Solubility | Rationale for Difference |

| Chlorpheniramine Maleate | Freely Soluble | The maleate salt readily dissociates in water, leading to high solubility. |

| This compound | Sparingly Soluble to Insoluble | The strong complexation between chlorpheniramine and tannic acid limits interaction with water molecules, thus reducing solubility. |

Section 2: Methodologies for Characterizing Solubility and Dissolution

A thorough understanding of the solubility and dissolution of this compound is critical for formulation development and quality control. This section outlines robust, self-validating protocols for these assessments.

Equilibrium Solubility Determination: A Step-by-Step Protocol

The equilibrium solubility of this compound should be determined across a physiologically relevant pH range to predict its behavior in the gastrointestinal tract.

Protocol: Equilibrium Solubility Measurement

-

Preparation of Buffers: Prepare buffers of pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, without enzymes).

-

Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time to reach equilibrium.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solids.

-

Quantification: Analyze the filtrate for the concentration of chlorpheniramine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of undissolved solid material at the end of the experiment in each vial validates that equilibrium was achieved at saturation.

Caption: Workflow for Equilibrium Solubility Determination.

In-Vitro Dissolution Testing: A Protocol for Sustained Release Formulations

The dissolution test for a sustained-release product like this compound is designed to measure the rate of drug release over an extended period. The following protocol is based on the USP General Chapter <711> Dissolution and is adapted for this specific application.

Protocol: In-Vitro Dissolution of this compound Tablets

-

Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets.

-

Dissolution Media: A multi-stage dissolution can be employed to simulate the transit through the GI tract:

-

Acid Stage: 750 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.

-

Buffer Stage: After 2 hours, add 250 mL of 0.2 M sodium phosphate tribasic to the vessel to adjust the pH to 6.8.

-

-

Apparatus Parameters:

-

Temperature: 37 ± 0.5°C.

-

Rotation Speed: 50 or 75 RPM. The speed should be justified and validated to ensure it is discriminatory for changes in formulation or manufacturing processes.

-

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

-

Sample Analysis: Filter the samples and analyze for chlorpheniramine content using a validated HPLC-UV method.

-

Data Analysis: Plot the cumulative percentage of drug released versus time to generate the dissolution profile.

Section 3: Critical Factors Influencing Dissolution

The dissolution of this compound is a complex process governed by several interconnected factors. A deep understanding of these factors is essential for robust formulation design and ensuring batch-to-batch consistency.

The Pivotal Role of pH

The pH of the dissolution medium is arguably the most critical factor. The this compound complex is most stable at near-neutral pH.

-

In Acidic Media (e.g., Stomach, pH 1.2-3.0): The low pH can lead to partial dissociation of the complex. The phenolic hydroxyl groups of tannic acid become protonated, weakening the ionic interaction with chlorpheniramine. This can result in an initial burst release of the drug.

-

In Near-Neutral to Slightly Alkaline Media (e.g., Intestine, pH 6.8-7.4): The complex remains relatively stable, leading to a slower, more controlled release of chlorpheniramine.

The Influence of Molar Ratio

The molar ratio of tannic acid to chlorpheniramine in the complex directly impacts its properties. A higher proportion of tannic acid generally leads to a more cross-linked, denser complex.

-

Higher Tannic Acid Ratio: Results in a more stable complex with lower solubility and a slower dissolution rate.

-

Lower Tannic Acid Ratio: Leads to a less stable complex with a faster dissolution rate.

This allows for the fine-tuning of the release profile to meet specific therapeutic objectives. Studies have shown that complexes with varying molar ratios of tannate to chlorpheniramine exhibit different taste-masking abilities and release profiles.[1][2]

The Impact of Excipients

Excipients are not inert bystanders in the dissolution process; they can actively influence the release of chlorpheniramine from the tannate complex.

-

Hydrophilic Fillers (e.g., Lactose, Mannitol): Can draw water into the tablet matrix, promoting wetting and potentially accelerating the dissolution of the complex.

-

Hydrophobic Lubricants (e.g., Magnesium Stearate): Can form a hydrophobic barrier around the complex particles, retarding water penetration and slowing dissolution.

-

Disintegrants (e.g., Croscarmellose Sodium): Can cause the tablet to break apart, increasing the surface area of the complex exposed to the dissolution medium and thereby increasing the release rate.

-

Binders (e.g., Povidone): The choice and concentration of the binder can affect the porosity and tortuosity of the tablet matrix, influencing the rate of drug diffusion.

One study demonstrated that the presence of Avicel PH 113 (microcrystalline cellulose) resulted in a much faster drug release compared to the complex alone.[1][2]

The Effect of Ionic Strength

The ionic strength of the gastrointestinal fluids can vary, particularly between the fasted and fed states. The ions present in the dissolution medium can influence the stability of the tannate complex.

-

Mechanism: Cations in the medium can compete with the chlorpheniramine cation for the anionic sites on the tannic acid, potentially leading to a displacement of the drug and an increased dissolution rate. The overall effect can be complex, as increased ionic strength can also decrease the activity of water and affect the hydration of polymeric excipients.

Section 4: Advanced Analytical Considerations

Accurate and precise quantification of chlorpheniramine is the cornerstone of reliable solubility and dissolution data.

HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for the analysis of chlorpheniramine in dissolution samples due to its specificity and sensitivity.

Table 2: Typical HPLC Parameters for Chlorpheniramine Analysis

| Parameter | Typical Value | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for chlorpheniramine. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). | The ratio is optimized to achieve a suitable retention time and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | ~265 nm | Corresponds to a UV absorbance maximum for chlorpheniramine, providing good sensitivity. |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

| Column Temperature | 25-30°C | Maintained at a constant temperature to ensure reproducible retention times. |

Method Validation

Any analytical method used must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, tannic acid).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The solubility and dissolution of this compound are a finely balanced interplay of its inherent physicochemical properties and the external environment of the formulation and the gastrointestinal tract. The formation of the tannate complex is an effective strategy for achieving sustained release and taste masking by significantly reducing the drug's aqueous solubility. A thorough understanding and meticulous characterization of the factors influencing its dissolution—namely pH, molar ratio, excipients, and ionic strength—are imperative for the successful development of robust and effective drug products. The protocols and principles outlined in this guide provide a solid framework for researchers and formulation scientists to navigate the complexities of this valuable drug delivery system.

References

-

Lyon, D. K., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. International Journal of Pharmaceutics, 436(1-2), 582–592. [Link]

-

ResearchGate. (n.d.). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. [Link]

Sources

A Comparative Physicochemical Analysis of Chlorpheniramine Tannate vs. Maleate Salt Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, profoundly influencing the compound's therapeutic efficacy, stability, and manufacturability. Chlorpheniramine, a widely used first-generation antihistamine, is commonly formulated as either a maleate or a tannate salt. These two forms, while containing the same active moiety, exhibit vastly different physicochemical properties that dictate their clinical applications. This guide provides a detailed comparative analysis of chlorpheniramine tannate and chlorpheniramine maleate, exploring the fundamental principles behind their differing solubility, dissolution profiles, stability, and hygroscopicity. We will delve into the causality behind these differences, provide validated experimental protocols for their characterization, and illustrate the direct line from these properties to clinical performance, empowering drug development professionals to make strategic, data-driven decisions.

The Strategic Imperative of Salt Selection

An API's journey from discovery to a viable drug product is fraught with challenges, many of which can be mitigated by judicious salt selection.[1][2][3] For a weakly basic API like chlorpheniramine, salt formation is not merely a formality but a critical tool to optimize its properties.[2] The counter-ion chosen to form the salt directly modulates the crystal lattice energy, which in turn governs fundamental characteristics like solubility and melting point.[2][4] These characteristics cascade down to affect the drug's dissolution rate, bioavailability, stability, and even its taste profile.

-

Chlorpheniramine Maleate: This is the most common salt form, recognized for its high solubility and rapid absorption, making it a staple for immediate-release formulations designed to treat acute allergic symptoms.[5][6][7][8]

-

This compound: This salt is formed with tannic acid, a large, complex polyphenol. This pairing results in a sparingly soluble complex, a property intentionally leveraged to create sustained-release formulations that offer a prolonged duration of action and improved taste-masking.[9][10][11]

This guide will dissect these differences, moving from fundamental properties to their practical implications.

Comparative Physicochemical Profile

The distinct chemical nature of maleic acid (a small, simple dicarboxylic acid) versus tannic acid (a large, heterogeneous mixture of polyphenolic esters) is the primary driver of the differences between the two chlorpheniramine salts.

Table 1: Head-to-Head Comparison of Physicochemical Properties

| Property | Chlorpheniramine Maleate | This compound | Causality & Significance in Drug Development |

| Molecular Formula | C₁₆H₁₉ClN₂ • C₄H₄O₄[5][12] | C₁₆H₁₉ClN₂ • (C₇₆H₅₂O₄₆)ₓ | The variable, polymeric nature of tannic acid results in a complex rather than a simple salt with a fixed molecular weight. |

| Molecular Weight | 390.9 g/mol [5][13] | Variable | Impacts dosage calculations and stoichiometry. |

| Appearance | White, crystalline powder[5][6] | Light tan or yellowish, amorphous or crystalline powder | Affects material handling, flowability, and tablet appearance. |

| Aqueous Solubility | Freely soluble (1 in 4 parts water; ~250 mg/mL)[5][7][14][15][16] | Sparingly soluble / Significantly lower | The small, highly polar maleate counter-ion promotes dissociation in water. The large, complex tannic acid forms a less soluble, stable complex, reducing dissolution.[9][10] |

| Dissolution Rate | Rapid[8][17] | Slow, sustained release over hours[9][10] | Directly impacts the onset and duration of action. Rapid dissolution is key for acute therapies; slow dissolution is essential for extended-release products. |

| pH (Aqueous Solution) | 4.0 - 5.5 (for a 1-2% solution)[6][7][13] | Not well-defined due to low solubility | The acidic nature of the maleate salt can influence formulation compatibility and gastrointestinal tolerance. |

| Stability | Sensitive to light and humidity.[5][18] The maleate moiety can degrade in solution.[19] | Generally more stable.[11] | Tannate salt's lower reactivity can lead to a longer shelf-life and less stringent storage requirements. Maleate salt requires protection from light and moisture.[5] |

| Hygroscopicity | More hygroscopic; absorbs moisture from the air[5] | Less hygroscopic | High hygroscopicity can cause powder caking, affect stability, and complicate manufacturing processes. |

Deep Dive: Causality and Experimental Validation

Solubility and Dissolution: The Rate-Limiting Step

The profound difference in solubility is the most critical distinction influencing formulation strategy. The high aqueous solubility of chlorpheniramine maleate ensures that once the dosage form disintegrates, the API rapidly dissolves and becomes available for absorption.

In contrast, the formation of the this compound complex significantly lowers the drug's solubility.[9][10] This is not a flaw but a feature. The release of the drug is no longer dependent on the rapid dissolution of the salt but on the slow, controlled erosion or dissociation of the tannate complex in the gastrointestinal fluid. This inherent property makes it an ideal candidate for sustained-release liquid suspensions and tablets, reducing dosing frequency and improving patient compliance.[11]

This protocol is fundamental for characterizing the release profile of a solid dosage form.

Objective: To compare the drug release rate of an immediate-release chlorpheniramine maleate tablet versus a sustained-release this compound tablet.

Methodology:

-

Apparatus Setup: Utilize a USP Apparatus 2 (Paddle) dissolution bath.[20][21][22]

-

Media Preparation: Prepare 900 mL of two separate dissolution media: 0.1 N HCl (to simulate gastric fluid) and pH 6.8 phosphate buffer (to simulate intestinal fluid).[23][24][25] Maintain media at 37 ± 0.5°C.

-

Test Initiation: Place one tablet in each dissolution vessel. Begin paddle rotation at a specified speed (e.g., 50 RPM).[26]

-

Sampling: At predefined time intervals (e.g., 5, 10, 15, 30, 60 mins for maleate; 1, 2, 4, 8, 12 hours for tannate), withdraw an aliquot (e.g., 5 mL) of the medium. Immediately replace with an equal volume of fresh, pre-warmed medium.

-

Sample Analysis: Filter the samples and analyze the concentration of dissolved chlorpheniramine using a validated HPLC-UV method.[27]

-

Data Analysis: Plot the cumulative percentage of drug released versus time to generate comparative dissolution profiles.

Diagram 1: Experimental Workflow for Dissolution Testing

Caption: Workflow for comparative dissolution profiling using USP Apparatus 2.

Stability and Degradation Pathways

Pharmaceutical stability is non-negotiable. Chlorpheniramine maleate is known to be less stable, particularly in aqueous solutions and when exposed to light and humidity.[5][18][19] The maleate moiety itself can degrade over time, which necessitates the use of stability-indicating analytical methods.[19] This inherent instability requires more robust formulation strategies, such as protective coatings or specialized packaging, and tightly controlled manufacturing environments.

This compound compositions have been shown to be more stable.[11] The complexation with tannic acid can shield the chlorpheniramine molecule from degradative forces, potentially leading to a longer product shelf-life.

From Physicochemical Properties to Clinical Performance

The ultimate goal of understanding these properties is to predict and control a drug's behavior in the body. The link between physicochemical characteristics and clinical outcomes is direct and predictable.

Diagram 2: Relationship Between Physicochemical Properties and Clinical Outcomes

Caption: How salt choice dictates the pharmacokinetic profile and clinical effect.

-

Maleate Salt: Its high solubility and rapid dissolution lead to fast absorption, a high maximum plasma concentration (Cmax), and a quick onset of action. This is ideal for treating acute allergic reactions where immediate relief is required.[8]

-

Tannate Salt: Its low solubility and slow dissolution result in gradual, sustained absorption. This flattens the plasma concentration curve, leading to a longer duration of therapeutic effect from a single dose. This profile is highly desirable for maintenance therapy, reducing the need for frequent dosing and improving patient adherence.

Conclusion and Strategic Recommendations

The selection between this compound and maleate is a clear example of strategic, formulation-driven drug development. Neither salt is inherently "better"; they are tools designed for different therapeutic objectives.

-

Choose Chlorpheniramine Maleate for immediate-release oral solids and liquids when the primary clinical need is rapid symptom relief. Be prepared to address its potential stability and hygroscopicity challenges through formulation and packaging.

-

Choose this compound for extended-release formulations (especially suspensions and chewable tablets) where the goal is prolonged duration of action, reduced dosing frequency, and improved taste-masking. Its superior stability profile can simplify manufacturing and storage.

A comprehensive understanding of these fundamental physicochemical differences is paramount for any scientist or researcher in the pharmaceutical field. It enables the rational design of drug products that are not only safe and effective but also tailored to meet specific clinical needs and patient populations.

References

-

World Health Organization. (n.d.). Chlorphenamine hydrogen maleate. The International Pharmacopoeia. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Chlorpheniramine Maleate. Official Monographs. Retrieved from [Link]

-

PubChem. (n.d.). Chlorpheniramine maleate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghimire, M., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. Pharmaceutical Development and Technology, 18(4), 846-856. Retrieved from [Link]

-

Soliman, I. I., et al. (2010). Formulation and stability study of chlorpheniramine maleate nasal gel. Pharmaceutical Development and Technology, 15(5), 484-491. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <711> Dissolution. Retrieved from [Link]

-

Okada, J., et al. (1999). Evidence for the Degradation of Maleate Moiety in Chlorpheniramine Maleate Solution Using a Stability-Indicating HPLC Method. Chemical and Pharmaceutical Bulletin, 47(1), 57-60. Retrieved from [Link]

-

ResearchGate. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. Retrieved from [Link]

-

Ahmad, M., et al. (1999). Stability of chlorpheniramine maleate in cough syrups. Acta Pharmaceutica Turcica, 41(2), 66-70. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of chlorpheniramine maleate in cough syrups. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <1092> The Dissolution Procedure: Development and Validation. Retrieved from [Link]

-

RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Dissolution testing. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Formulation and stability study of chlorpheniramine maleate nasal gel. Retrieved from [Link]

- Google Patents. (2008). US20080015260A1 - Pharmaceutical compositions having improved stability and methods for preparation and use.

-

USP-NF. (2013). <1092> The Dissolution Procedure: Development and Validation. Retrieved from [Link]

-

ResearchGate. (n.d.). Dissolution profiles of Chlorpheniramine Maleate. Retrieved from [Link]

-

International Journal of Current Science. (2023). Formulation and evaluation of chlorpheniramine maleate tablets by liqui mass technology. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-Chlorpheniramine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaceutical Technology. (2013). Salt Selection in Drug Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. CrystEngComm. Retrieved from [Link]

-